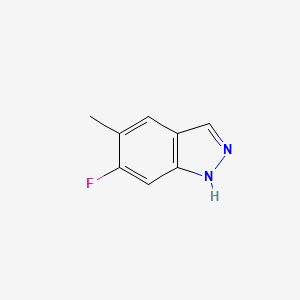

6-fluoro-5-methyl-1H-indazole

Description

Properties

IUPAC Name |

6-fluoro-5-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOMINYURZHBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308008 | |

| Record name | 6-Fluoro-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-17-8 | |

| Record name | 6-Fluoro-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-5-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Scaffold: a Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in contemporary drug discovery. researchgate.netnih.gov Its unique three-dimensional structure and electronic properties allow it to interact with a wide range of biological targets, making it a versatile foundation for the development of new therapeutic agents. longdom.org Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnih.govirma-international.org

The significance of the indazole scaffold is underscored by its presence in several clinically approved drugs and numerous investigational compounds. researchgate.netirma-international.org Its thermodynamic stability, primarily in the 1H-indazole tautomeric form, contributes to its suitability as a drug candidate. nih.gov The ability to readily introduce various substituents onto the indazole ring system allows for the fine-tuning of its biological activity, a key aspect of modern medicinal chemistry. nih.govmdpi.com

Strategic Fluorination and Methylation: Enhancing the Indazole Core

The specific substitution pattern of 6-fluoro-5-methyl-1H-indazole is a result of deliberate chemical design aimed at optimizing its pharmacological profile. The introduction of fluorine and methyl groups at these positions is a well-established strategy in medicinal chemistry to modulate a molecule's properties.

The addition of a fluorine atom can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netrsc.org Fluorination can block sites of metabolic degradation, thereby increasing the drug's half-life. researchgate.net Furthermore, the high electronegativity of fluorine can alter the electronic properties of the indazole ring, potentially leading to enhanced interactions with biological targets. ebi.ac.uk Research has shown that fluorination of the indazole ring can increase inhibitory potency and selectivity for certain enzymes. ebi.ac.uk

The methyl group at the 5-position also plays a crucial role. The addition of a methyl group can influence the compound's steric interactions with its binding site, potentially improving potency and selectivity. rsc.org Structure-activity relationship (SAR) studies on various indazole derivatives have highlighted the importance of substituents at different positions of the indazole scaffold in determining their biological activity. mdpi.comrsc.org

Current Research Landscape and Academic Objectives

Established and Emerging Synthetic Routes to the this compound Core Structure

The construction of the this compound core can be achieved through various synthetic strategies, primarily involving the formation of the pyrazole (B372694) ring fused to a substituted benzene (B151609) ring.

A primary and effective method for synthesizing the indazole core involves the cyclization of appropriately substituted precursors. One common approach starts with ortho-substituted nitroaromatics. For instance, the reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, can yield 2H-indazoles. acs.org This strategy can be adapted for the synthesis of this compound by using a correspondingly substituted 2-nitrobenzaldehyde (B1664092) derivative.

Another significant route involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648) or its derivatives. clockss.org For example, the reaction of 2,4-difluoro-5-methyl-benzonitrile with hydrazine can lead to the formation of 6-fluoro-5-methyl-1H-indazol-3-ylamine. chemicalbook.com A process was developed for the synthesis of a fluorinated indazole that utilized an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone, which then underwent a copper-catalyzed intramolecular Ullmann cyclization. scispace.com

Furthermore, the cyclization of o-nitro-ketoximes has been reported as a method for synthesizing 1H-indazoles. researchgate.net This method could potentially be applied to precursors bearing the requisite fluoro and methyl substituents.

A study on the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, a fluorine-containing indazole intermediate, started from 2,3-difluorobenzoic acid and involved a sequence of bromination, amidation, Grignard reaction, and cyclization. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2,4-difluoro-5-methyl-benzonitrile | Hydrazine | 6-Fluoro-5-methyl-1H-indazol-3-ylamine | chemicalbook.com |

| Fluorinated benzaldehyde | Methyl hydrazine, Copper catalyst | Fluorinated indazole | scispace.com |

| 2,3-difluorobenzoic acid | Multiple steps | 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid | researchgate.net |

The functionalization of the pre-formed indazole ring is a versatile approach to introduce desired substituents. This is particularly important for controlling the position of alkyl/aryl groups on the nitrogen atoms and for introducing other functionalities onto the carbocyclic ring.

The alkylation of indazoles often leads to a mixture of N1 and N2 isomers, and achieving regioselectivity can be challenging. nih.govbeilstein-journals.org The ratio of N1 to N2 products is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. dergipark.org.trnih.gov For instance, direct alkylation of 1H-indazoles can result in mixtures of N1- and N2-substituted products. beilstein-journals.org

The regioselectivity of indazole alkylation is dependent on the nature of the methylating agent. For example, methylation of 6-nitro-1H-indazole with methyl iodide yields a mixture of N1 and N2 products, while using diazomethane (B1218177) in the presence of BF3·Et2O leads to a 75% yield of the 1-methylated product. researchgate.net

| Indazole Substrate | Alkylating/Arylating Agent | Conditions | Major Product | Reference |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidate | Acidic | N2-alkylated indazole | wuxibiology.com |

| 1H-Indazoles | Isobutyraldehyde | Two-step (enamine condensation, hydrogenation) | N1-alkylated indazole | nih.gov |

| 6-nitro-1H-indazole | Diazomethane, BF3·Et2O | -70 °C, 6 h | 1-methyl-6-nitro-1H-indazole | researchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol, Triphenylphosphine, DEAD | 0 °C to 50 °C | Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | nih.gov |

The introduction of methyl groups at specific positions on the indazole ring is crucial for tuning the properties of the molecule. Besides N-methylation, C-methylation can also be achieved. Regioselective methylation of indazoles has been accomplished using methyl 2,2,2-trichloroacetimidate, which has shown potential for affording regioselective products. researchgate.net A patent describes the use of trimethylammonium tetrafluoroborate, methyl sulfate, or trimethyl orthoformate as methylating agents for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole. google.com

The introduction of fluorine atoms can significantly impact the biological activity of indazole derivatives. nih.gov Direct fluorination of the indazole core is a key strategy. A metal-free, regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been developed. organic-chemistry.org This method is notable for its mild conditions and high functional group tolerance. organic-chemistry.org Another approach involves a three-component reaction for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives using Selectfluor. acs.org

| Indazole Substrate | Fluorinating Agent | Conditions | Product | Reference |

| 2H-Indazoles | N-fluorobenzenesulfonimide (NFSI) | Water, ambient air | C-3 fluorinated 2H-indazoles | organic-chemistry.org |

| Enaminones, 3-Aminoindazoles | Selectfluor | Metal/additive-free | Fluorinated pyrimido[1,2-b]indazole derivatives | acs.org |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indazoles. The Suzuki-Miyaura coupling, in particular, has been widely employed for the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.

This reaction has been used to synthesize 3-aryl-1H-indazoles from 3-iodo-N-Boc-indazoles and various boronic acids. nih.gov The Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids has also been reported to produce the corresponding 5-substituted indazoles in good yields. nih.gov A series of indazole derivatives were synthesized using the Suzuki-Miyaura cross-coupling with a palladium catalyst from readily available starting materials. rsc.org

Furthermore, iridium-catalyzed C-H borylation of 1H-indazoles at the C3 position, followed by Suzuki-Miyaura coupling, provides an efficient route to 3-aryl-1H-indazoles. rsc.org Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes offers a one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov

| Indazole Substrate/Precursor | Coupling Partner | Catalyst | Product | Reference |

| 3-Iodo-N-Boc-indazole | Arylboronic acids | Palladium catalyst | 3-Aryl-1H-indazoles | nih.gov |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | 5-(Pyrrol-2-yl)-1H-indazoles | nih.gov |

| 1H-Indazoles | Aryl halides | Iridium catalyst (for borylation), then Palladium catalyst | 3-Aryl-1H-indazoles | rsc.org |

| Azobenzenes | Aldehydes | Rhodium(III) catalyst | N-Aryl-2H-indazoles | nih.gov |

Computational Chemistry and Cheminformatics Investigations of 6 Fluoro 5 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 6-fluoro-5-methyl-1H-indazole, these methods can elucidate its structure, stability, and reactivity, providing a theoretical framework for its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For an indazole derivative, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the molecule's conformational preferences and energetic landscape.

For instance, in a study on 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations were used to optimize the molecular structure in the gas phase. nih.gov The results showed that the indazole moiety is nearly planar, a feature that is common among such bicyclic systems. nih.gov Similar calculations for this compound would be expected to reveal a largely planar indazole core. Furthermore, DFT can be used to analyze the energetic differences between tautomers, such as the 1H and 2H forms of indazole, with studies consistently showing the 1H tautomer to be more stable. nih.gov Regioselective alkylation studies on indazole derivatives have also been rationalized using DFT to understand the mechanisms and predict the formation of N1- or N2-substituted products. nih.govbeilstein-journals.org

Illustrative Data on DFT Geometry Optimization for a Substituted Indazole Analog

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | N-N | ~1.37 Å |

| Bond Angle | C-N-N | ~108° |

| Dihedral Angle | Benzene-Pyrazole | < 5° |

| Note: This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the cited literature. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com For indazole derivatives, a smaller HOMO-LUMO gap has been associated with increased biological activity. dntb.gov.ua

The Molecular Electrostatic Potential (MEP) map is another critical tool for predicting reactive sites. It visualizes the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. nih.gov Typically, red areas indicate negative potential (nucleophilic sites prone to electrophilic attack), while blue areas signify positive potential (electrophilic sites susceptible to nucleophilic attack). aimspress.com In studies of other indazole derivatives, MEP analysis has been used to identify the nitrogen atoms of the pyrazole (B372694) ring as potential sites for electrophilic interactions, which is crucial for understanding receptor binding. researchgate.netresearchgate.net

Illustrative Frontier Orbital Energies for a Substituted Indazole Analog

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Note: This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the cited literature. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For a compound like this compound, docking studies would involve placing it into the binding site of a relevant biological target. The scoring functions used in docking estimate the binding affinity, with lower binding energy values indicating more favorable interactions. nih.gov

Studies on various indazole derivatives have successfully employed molecular docking to elucidate their binding modes with targets such as VEGFR-2, MAPK1, and GSK-3β. biotech-asia.orgresearchgate.netmdpi.com These studies often reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.govnih.gov For example, docking of indazole-based inhibitors into the ULK1 kinase active site showed crucial hydrogen bonding interactions with the hinge region residues. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can help to validate the docking poses. nih.gov

Illustrative Molecular Docking Results for an Indazole Analog with a Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | Hinge Region Amino Acids (e.g., Glu, Cys) |

| Inhibition Constant (Ki) | Micromolar (µM) | Active Site Residues |

| Key Interactions | Hydrogen Bonds, Hydrophobic Interactions | Gatekeeper Residue, Catalytic Loop |

| Note: This table is illustrative and based on typical findings for similar structures, as specific data for this compound is not available in the cited literature. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For a series of this compound analogs, a QSAR study would involve calculating a wide range of descriptors (e.g., topological, electronic, and steric) and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. imist.ma Studies on other indazole derivatives have successfully used 2D and 3D-QSAR to develop models that explain and predict their inhibitory activities against targets like HIF-1α and SAH/MTAN. nih.govnih.gov The contour maps generated from 3D-QSAR studies provide a visual guide for designing more potent compounds by indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov

Application of In Silico Approaches in Scaffold Design and Lead Optimization

In silico approaches are pivotal in modern drug discovery for designing novel molecular scaffolds and optimizing lead compounds. Techniques like scaffold hopping, where the core structure of a known active compound is replaced with a bioisosteric equivalent, can lead to the discovery of new chemical series with improved properties. rsc.org The indazole ring itself is often considered a privileged scaffold due to its presence in numerous bioactive compounds. mdpi.com

Once a lead compound like this compound is identified, in silico methods can guide its optimization. This involves making targeted modifications to the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). For example, computational tools can predict how changes to the substitution pattern on the indazole ring will affect its binding affinity to the target protein and its metabolic stability. researchgate.net Structure-based design, which relies on the 3D structure of the target protein, allows for the rational design of modifications that enhance favorable interactions in the binding site. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 5 Methyl 1h Indazole Derivatives

Systematic Analysis of Substituent Effects on Biological Activity Profiles

A systematic evaluation of how different functional groups at various positions on the 6-fluoro-5-methyl-1H-indazole core affect biological activity is crucial for optimizing lead compounds. The interplay between electronic and steric factors governs the interaction of these molecules with their biological targets.

The introduction of a fluorine atom at the C6-position of the indazole ring is a key strategy for enhancing biological efficacy. This substitution has been shown to significantly improve both potency and pharmacokinetic properties. A notable example is seen in the development of Rho kinase (ROCK1) inhibitors, where the placement of fluorine on the indazole ring was critical for activity. rsc.org

A comparative study demonstrated that a 6-fluoroindazole derivative (Compound 52 ) exhibited a dramatically enhanced ROCK1 inhibitory potency, with an IC50 value of 14 nM. In contrast, its regioisomer with fluorine at the C4-position (Compound 51 ) was significantly less potent, showing an IC50 of 2500 nM. Furthermore, the 6-fluoro substitution in Compound 52 led to a substantial increase in oral bioavailability, reaching 61%. rsc.org This highlights the critical role of the fluorine's position in optimizing molecular interactions with the target enzyme and improving drug-like properties. Further optimization of 6-fluoroindazoles led to compounds with even greater potency (IC50 values of 6-7 nM) and favorable pharmacokinetic profiles. rsc.org

| Compound | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| 51 | C4 | 2500 | Not Reported |

| 52 | C6 | 14 | 61 |

The incorporation of a methyl group at the C5-position of the indazole ring can significantly influence a compound's interaction with its biological target. While direct SAR studies for the this compound scaffold are specific to particular target classes, the general principles of medicinal chemistry suggest several potential benefits of this substitution, often referred to as the "magic methyl" effect. juniperpublishers.com

A methyl group can enhance binding affinity and potency if it occupies a suitable hydrophobic pocket within the target's active site. juniperpublishers.com This is due to the favorable free energy changes associated with the desolvation of the methyl group as it moves from an aqueous environment to a lipophilic one. juniperpublishers.com Additionally, the methyl group can influence the conformation of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding. By introducing steric hindrance, a methyl group can also block or slow metabolic processes at adjacent sites, thereby improving the metabolic stability and half-life of the drug. juniperpublishers.com The strategic placement of a methyl group can also enhance selectivity by creating favorable interactions with the intended target while introducing steric clashes with off-targets. juniperpublishers.com

Modifications at the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2) and at the C3-position are pivotal for modulating the potency and selectivity of indazole-based compounds.

N1 and N2 Positions: The 1H-indazole core exists as two tautomers, 1H- and 2H-indazole. Since the 1H-tautomer is generally more thermodynamically stable, substitutions are often directed to the N1 position. nih.govnih.gov Alkylation at the N1 position is a common strategy to eliminate tautomerism, which can be beneficial for consistent biological activity and simplified SAR interpretation. The regioselectivity of N-alkylation is influenced by both steric and electronic effects of other substituents on the indazole ring, as well as the reaction conditions used. nih.gov For instance, studies on various substituted indazoles have shown that the choice of base and solvent can dictate whether alkylation occurs preferentially at N1 or N2. nih.gov Different substituents on the N1 position have been shown to have a stronger effect on the potency against certain enzyme isoforms, highlighting the role of this position in achieving selectivity. nih.gov

C3 Position: The C3-position is a critical vector for modification and interaction with biological targets. The nature of the substituent at this position can drastically alter the compound's activity. For example, in a series of 6-substituted aminoindazoles, the introduction of a methyl group at the C3 position led to a significant increase in cytotoxic activity against HCT116 cancer cells. nih.gov Conversely, removing the C3-methyl group resulted in a reduction in toxicity. nih.gov In another study on IDO1 inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov

| Compound Series | C3-Substituent | Effect on HCT116 Cell Proliferation |

|---|---|---|

| 6-aminoindazoles | -H | Reduced toxicity |

| 6-aminoindazoles | -CH3 | Increased toxicity |

Elucidation of Key Pharmacophoric Features for Target Engagement

A pharmacophore model for this compound derivatives integrates the key structural features required for molecular recognition and binding to a biological target. The indazole nucleus itself is a core pharmacophoric element, often acting as a "hinge-binder" in the ATP-binding pocket of kinases. semanticscholar.org

Key pharmacophoric features include:

Indazole Core: The bicyclic system provides a rigid scaffold. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. For example, in FGFR1, the N1-H forms a hydrogen bond with the backbone carbonyl of GLU562, and the N2 atom accepts a hydrogen bond from the backbone NH of ALA564. semanticscholar.org

6-Fluoro Substituent: This group contributes to enhanced binding affinity and favorable pharmacokinetic properties, likely through specific electrostatic or hydrophobic interactions within the target site.

5-Methyl Substituent: This group likely interacts with a hydrophobic pocket, contributing to binding affinity and selectivity.

N1-Substituent: Groups at this position can occupy a specific region of the binding pocket and are critical for tuning potency and selectivity between different targets.

C3-Substituent: This is a key interaction point, often extending into a solvent-exposed region or a deeper pocket of the target. The functional groups at this position frequently participate in hydrogen bonding or hydrophobic interactions that are essential for high-affinity binding.

Rational Design Principles for Enhanced Potency, Selectivity, and Desired Biological Profiles

Retention of Core Scaffolding: The this compound core should be retained as the primary scaffold, given the demonstrated importance of the 6-fluoro group for potency and bioavailability and the potential benefits of the 5-methyl group.

Structure-Guided Optimization: Employing structure-based drug design, guided by X-ray crystallography or homology modeling of the target protein, is essential. This allows for the precise design of substituents at the C3 and N1 positions to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the binding site. nih.gov

Fragment-Based Approaches: Utilizing fragment-based lead discovery can identify novel, efficient binding fragments that can be grown or linked from the core scaffold, particularly from the C3 or N1 positions, to enhance affinity and explore new binding pockets. nih.govnih.gov

Selectivity by Design: To achieve selectivity against related off-targets (e.g., other kinases), subtle structural differences between the target and anti-target binding sites should be exploited. This can be achieved by designing substituents that form specific interactions with unique residues or conformations present only in the desired target.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with enhanced therapeutic potential.

Preclinical Biological Profile of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific preclinical data for the chemical compound This compound . The requested detailed analysis of its in vitro efficacy, mechanism of action, and in vivo studies cannot be fulfilled at this time due to the absence of published research specifically investigating this molecule.

The broader class of indazole derivatives is well-documented in medicinal chemistry research, with numerous analogues synthesized and evaluated for a wide range of biological activities. nih.govnih.govpnrjournal.com Many indazole-containing compounds have been investigated as kinase inhibitors, anticancer agents, and modulators of other biological pathways. nih.govnih.govmdpi.com However, this body of research does not provide the specific data required to detail the preclinical profile of this compound as per the structured outline.

General information from chemical suppliers indicates that 6-fluoro-1H-indazole and its derivatives, such as this compound, are available as building blocks for the synthesis of potentially bioactive molecules, particularly in oncology and neurology research. chemimpex.comchemimpex.com This suggests its role as an intermediate chemical rather than a well-characterized biological agent.

Without specific studies on this compound, any discussion on the following topics would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound:

Preclinical Biological Investigations and Pharmacological Target Analysis

In Vivo Preclinical Efficacy Assessment in Established Animal Models

Therefore, this article cannot be generated as requested due to the absence of specific scientific data for "6-fluoro-5-methyl-1H-indazole" in the public domain. Further research and publication of studies specifically focused on this compound are necessary to provide the detailed preclinical biological and pharmacological analysis sought.

Patent Landscape Analysis from an Academic Research Perspective

Examination of Patent Trends and Intellectual Property Related to Fluorinated Methyl Indazoles

The indazole scaffold is of significant pharmacological importance, forming the core structure of numerous compounds with therapeutic potential. nih.gov Derivatives of indazole have shown promising anti-cancer and anti-inflammatory activities and have been applied in treating disorders related to protein kinases and neurodegeneration. nih.govresearchgate.net The introduction of fluorine into drug candidates can modulate properties such as lipophilicity, metabolic stability, and bioavailability, making fluorinated indazoles particularly attractive for drug development. organic-chemistry.org

An analysis of the patent landscape reveals a consistent interest in indazole derivatives, especially as protein kinase inhibitors (PKIs). nih.govnih.gov PKIs are a major focus of drug discovery, with a significant number of approved drugs and hundreds more in clinical trials. acs.orgnih.gov This intense activity is reflected in the patenting trends, where companies seek to protect novel chemical entities (NCEs) built around privileged scaffolds like fluorinated indazoles.

Patents in this area are not limited to large pharmaceutical companies; academic institutions and smaller biotech firms also contribute to the intellectual property ecosystem. nih.gov The primary therapeutic area for these patented compounds is oncology, with many targeting specific kinases involved in cell signaling pathways that drive tumor growth. nih.govyoutube.comrsc.org A review of patents from 2013-2017, for instance, highlighted 42 patents for indazole derivatives, underscoring the sustained interest in this heterocyclic system. nih.gov

The following table provides a snapshot of the intellectual property focus for fluorinated methyl indazoles, emphasizing their primary application as kinase inhibitors.

| Therapeutic Target Class | Key Indazole-Based Drugs | Common Patent Focus | Representative Assignees |

|---|---|---|---|

| Protein Kinase Inhibitors (PKIs) | Axitinib, Pazopanib | Novel scaffolds, specific substitution patterns, crystalline forms | Pharmaceutical Companies, Research Foundations |

| Anti-inflammatory Agents | N/A (various in development) | Modulation of inflammatory pathways | Biotech firms, Universities |

| Neurodegenerative Disorders | N/A (various in development) | Targeting kinases involved in neuronal function | Academic Research Centers |

Analysis of Novel Synthetic Routes and Composition of Matter Claims in Patent Literature

The cornerstone of pharmaceutical patents is the "composition of matter" claim, which provides the broadest protection for a new chemical entity. fiveable.mejourneywithheni.com This type of claim covers the chemical structure of the active compound itself, regardless of its method of synthesis or application. journeywithheni.com For academic researchers, securing such a patent is often challenging without a novel chemical entity, but it is the most commercially valuable form of protection. ox.ac.uk

Patent applications for fluorinated methyl indazoles typically feature broad generic "Markush" structures in their composition of matter claims. These claims define a core indazole scaffold and then specify a wide range of possible substituents at various positions. This strategy allows the patent holder to protect not just a single compound but a whole class of related molecules. For example, a patent might claim a 6-fluoro-1H-indazole core with a methyl group at one of a few possible positions, and a variable side chain at another position, designed to interact with the ATP-binding site of a target kinase.

The novelty required for these patents often stems from the discovery of new substitution patterns that lead to improved potency, selectivity, or pharmacokinetic properties. These discoveries are enabled by the development of novel synthetic routes that provide access to previously inaccessible chemical space. The patent literature contains numerous examples of innovative methods for the synthesis of substituted indazoles. nih.gov For instance, recent academic research has focused on efficient, metal-free fluorination of 2H-indazoles, which could be adapted for industrial-scale synthesis. organic-chemistry.org

Below is a table illustrating a typical structure of a composition of matter claim for a class of fluorinated indazole kinase inhibitors found in patent literature.

| Patent Claim Element | Description | Example from a Hypothetical Claim |

|---|---|---|

| Core Scaffold | The fundamental heterocyclic ring system. | A compound of formula (I) having a 1H-indazole core. |

| Key Substituents | Non-variable groups that define the general class. | Wherein the 1H-indazole is substituted with a fluorine atom at the 6-position and a methyl group at the 5-position. |

| Variable Groups (Markush) | Positions where a range of chemical groups are claimed. | Wherein R1 is selected from the group consisting of substituted aryl and heteroaryl rings. |

| Pharmaceutical Compositions | Claims covering the formulation of the compound. | A pharmaceutical composition comprising a compound of formula (I) and a pharmaceutically acceptable carrier. |

Novel synthetic routes are also a key feature of the patent literature, as they can provide a more efficient, scalable, or environmentally friendly way to produce the target compounds. For example, a patent might describe a multi-step synthesis starting from a commercially available fluorinated aniline (B41778) derivative, proceeding through cyclization to form the indazole ring, followed by methylation and coupling of a side chain. google.com

Implications for Open Science, Academic Drug Discovery, and Collaborative Research Initiatives

The traditional, patent-focused model of drug discovery is increasingly being complemented and challenged by principles of open science. acs.orgnih.govresearchgate.net Open science initiatives encourage the sharing of data, materials, and knowledge to accelerate scientific progress. acs.orgnih.govresearchgate.net In the field of kinase drug discovery, this has led to the creation of public databases of compound structures and activity data, which serve as valuable resources for the entire research community. acs.orgnih.govresearchgate.net

The patenting of foundational scaffolds like fluorinated methyl indazoles can have a complex effect on this ecosystem. On one hand, patents provide the necessary incentive for private investment in the long and expensive process of drug development. acs.org On the other hand, broad composition of matter patents can restrict the ability of academic researchers to work on certain classes of molecules, potentially hindering innovation. ox.ac.uk

In response to these challenges, new models of collaborative research are emerging. Public-private partnerships and open-source drug discovery projects aim to combine the strengths of academic and industrial research. snapgrant.com A notable example is the M4K (Medicines for Kids) pharma, a global team using open science to discover new medicines for rare diseases like diffuse intrinsic pontine glioma (DIPG), with a focus on developing an ALK2 kinase inhibitor. snapgrant.com Such initiatives often operate in a "patent-aware" space, seeking to generate new intellectual property while ensuring that research outputs are shared as openly as possible.

For academic drug discovery, the dense patent landscape around valuable scaffolds like fluorinated indazoles necessitates a strategic approach. Researchers may focus on:

Novel Biological Targets: Identifying new kinases or disease pathways where existing patented inhibitors have not been explored.

Underexplored Chemical Space: Synthesizing derivatives that fall outside the scope of existing patents.

Enabling Technologies: Developing new synthetic methods or screening platforms that can be licensed to industry partners.

Ultimately, the intellectual property surrounding 6-fluoro-5-methyl-1H-indazole and related compounds highlights the dynamic tension between proprietary and open models of research. While patents will remain a crucial driver of pharmaceutical innovation, the principles of open science and collaboration are becoming increasingly important for tackling complex diseases and ensuring that new medicines are developed for areas of unmet need. snapgrant.com

Future Research Directions and Translational Potential of 6 Fluoro 5 Methyl 1h Indazole

Exploration of Unexplored Chemical Space and Resolution of Synthetic Challenges

The future development of 6-fluoro-5-methyl-1H-indazole hinges on the thorough exploration of its chemical space. This involves the synthesis of a diverse library of analogues to establish robust Structure-Activity Relationships (SAR). Key modifications could include the introduction of various substituents at other available positions of the indazole ring.

Synthetic Challenges: The synthesis of substituted indazoles can present notable challenges. researchgate.net Classical methods often involve the condensation of o-fluorobenzaldehydes with hydrazines, which may require high temperatures and pose safety concerns, particularly on a large scale. clockss.org The development of efficient, safe, and scalable synthetic routes is paramount. Modern synthetic strategies, such as transition-metal-catalyzed reactions, offer promising alternatives for constructing the indazole core with greater control and efficiency. nih.govclockss.org Overcoming challenges related to regioselectivity during substitution reactions on the pre-formed this compound core will be crucial for generating a chemically diverse library for biological screening.

Table 1: Potential Synthetic Modifications for Chemical Space Expansion

| Position for Modification | Potential Substituents | Desired Outcome |

|---|---|---|

| N1 (indazole nitrogen) | Alkyl chains, aryl groups, benzyl (B1604629) groups | Modulate solubility, cell permeability, and target interaction |

| C3 | Amides, esters, substituted phenyl rings | Introduce new pharmacophoric features, enhance binding affinity |

Identification of Novel Biological Targets and Expansion into New Therapeutic Areas

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govclockss.org A significant number of indazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial targets in oncology. nih.gov

The unique substitution pattern of this compound may confer selectivity for known targets or enable interaction with entirely new ones. An initial step would be to screen the compound against panels of kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs), where other indazoles have shown activity. nih.gov Beyond oncology, the structural motif of this compound could be relevant in other therapeutic areas. For instance, different indazole-containing compounds have been explored for their potential in treating influenza and neurological disorders. nih.govchemimpex.com

Table 2: Potential Therapeutic Areas for Exploration

| Therapeutic Area | Rationale Based on Indazole Scaffold | Potential Molecular Targets |

|---|---|---|

| Oncology | Proven activity of indazole derivatives as kinase inhibitors. nih.gov | FGFR, EGFR, Pim kinases, Tyrosine kinases. nih.govnih.gov |

| Virology | Indazole compounds have shown anti-influenza activity. nih.gov | Viral proteins (e.g., PA-PB1 interface). nih.gov |

| Neurology | Some indazole derivatives are investigated for neuropharmacological applications. chemimpex.comchemimpex.com | Receptors and enzymes within the central nervous system. |

| Inflammatory Diseases | The indazole core is present in compounds with anti-inflammatory properties. nih.gov | Enzymes involved in inflammatory pathways (e.g., IDO1). nih.gov |

Integration of Advanced High-Throughput Screening and Omics Technologies

To efficiently explore the biological potential of this compound and its derivatives, modern drug discovery technologies are indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. A library of derivatives based on the this compound scaffold can be subjected to HTS assays to identify initial "hits" for various targets. Fluorescence-based assays, for example, are well-suited for HTS campaigns to find inhibitors of specific enzymes. mdpi.com

Omics Technologies: Following initial hit identification, omics technologies (genomics, proteomics, metabolomics) can provide a deeper understanding of the compound's mechanism of action and potential off-target effects.

Proteomics: Can be used to identify the direct protein targets of the compound in a cellular context.

Metabolomics: Can reveal how the compound alters cellular metabolic pathways, providing insights into its functional effects. morressier.com

Transcriptomics: Can show how the compound influences gene expression, helping to elucidate the downstream signaling pathways it modulates.

The integration of these technologies can accelerate the process of target validation and mechanism-of-action studies, providing a comprehensive biological profile of promising compounds.

Prospects for Development as Advanced Research Probes or Preclinical Candidates for Drug Development

A well-characterized molecule derived from the this compound scaffold can serve dual purposes in the drug discovery pipeline.

Advanced Research Probes: A potent and selective derivative can be developed into a chemical probe. These probes are invaluable tools for basic biological research, allowing scientists to investigate the function of a specific protein target in cellular and animal models. chemimpex.com

Preclinical Candidates: If a derivative demonstrates promising efficacy and a favorable preliminary safety profile, it can be advanced into preclinical development. nih.gov This phase involves a series of regulated studies to gather data on the compound's pharmacology, pharmacokinetics, and toxicology to support an Investigational New Drug (IND) application. nih.gov The journey from a lead compound to a preclinical candidate is complex, involving iterative cycles of chemical optimization and biological testing to achieve the desired balance of potency, selectivity, and drug-like properties. nih.gov The inherent drug-like properties of the indazole scaffold, combined with the potential benefits of its fluoro-methyl substitution pattern, position this compound as a valuable starting point for such endeavors.

Table of Mentioned Compounds

| Compound Name |

|---|

Conclusion

Summary of Key Research Findings and Methodological Advancements Pertaining to 6-Fluoro-5-methyl-1H-indazole

Research surrounding this compound has solidified its role as a critical structural motif in the development of targeted therapeutics, particularly in oncology. The indazole core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry due to its ability to mimic the indole (B1671886) ring found in many biologically active compounds. nih.govnih.govnih.govnih.gov The specific substitutions of a fluorine atom at the 6-position and a methyl group at the 5-position confer unique physicochemical properties that have been exploited in drug design.

Key research findings consistently highlight the utility of the this compound scaffold as a foundational element for synthesizing potent and selective protein kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov The fluorine atom at the C-6 position is particularly significant; its high electronegativity and ability to form hydrogen bonds can enhance binding affinity and modulate the metabolic stability and pharmacokinetic profile of the resulting drug candidates. vulcanchem.com This strategic placement of fluorine is a common tactic in medicinal chemistry to improve drug-like properties. chemimpex.com

Methodological advancements have focused on efficient and scalable syntheses of the this compound core and its derivatives. Innovations in synthetic organic chemistry, such as advanced coupling reactions and cyclization strategies, have been instrumental. nih.gov For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have been employed to attach various functional groups to the indazole ring, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. researchgate.net Other modern synthetic methods, including intramolecular C-H amination and cyclization of hydrazones, have provided more direct and efficient routes to construct the indazole nucleus itself. nih.govnih.govacs.org These advancements are crucial for producing libraries of compounds for high-throughput screening and subsequent lead optimization.

Overall Significance of this compound Research within the Broader Medicinal Chemistry Field

The significance of this compound in medicinal chemistry extends beyond its direct application in specific drug candidates; it serves as a testament to the power of scaffold-based drug design and the strategic use of fluorine chemistry. The indazole heterocycle is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov Several commercially available anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring the clinical and commercial relevance of this chemical class. nih.gov

The focused research on the 6-fluoro-5-methyl substituted variant contributes valuable knowledge to the broader understanding of structure-activity relationships (SAR). By systematically studying how modifications to this specific scaffold affect target binding, selectivity, and pharmacokinetic properties, researchers can develop predictive models that guide the design of future inhibitors for a wide range of kinase targets and other enzymes. The insights gained from derivatives of this compound inform the design of new compounds for different therapeutic areas, including neurology and inflammatory diseases. chemimpex.comchemimpex.com

Furthermore, the successful incorporation of this moiety into complex molecules showcases the advancement of synthetic methodologies that can handle fluorinated aromatic systems. The development of robust synthetic routes to compounds like this compound not only facilitates its own study but also provides chemists with tools and strategies that can be applied to the synthesis of other complex, fluorinated heterocyclic compounds. This expands the synthetic toolkit available to medicinal chemists, ultimately accelerating the entire drug discovery and development process. nbinno.com In essence, this compound is a prime example of how a specific, well-designed chemical building block can lead to significant advancements in targeted therapy and contribute broadly to the principles of modern medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 6-fluoro-5-methyl-1H-indazole, and how do substituent positions influence reaction outcomes?

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for indazole ring) and methyl groups (δ 2.3–2.5 ppm). Mass spectrometry (MS) confirms molecular weight (151.14 g/mol for analogs in ). IR spectroscopy detects N-H stretches (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹). For analogs like 5-bromo-6-fluoro-3-methyl-1H-indazole (), X-ray crystallography resolves steric effects from bulky substituents.

Q. What are the preliminary biological screening protocols for indazole derivatives?

- Methodological Answer : Screen against kinase or antimicrobial targets using enzyme-linked immunosorbent assays (ELISA) or microbroth dilution (). For example, fluorinated indazoles show enhanced membrane permeability, so test MIC (Minimum Inhibitory Concentration) against E. coli or S. aureus at 10–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on HEK293 cells .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, Br) at C5/C6 affect cross-coupling reactivity in 1H-indazole derivatives?

Q. How can computational methods predict the binding mode of this compound to kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from PDB (e.g., 4HXJ for JAK2). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25). Compare with analogs like 5-bromo-3-(4-fluorophenyl)-1H-indazole () to assess halogen bonding. Validate with MD simulations (GROMACS) over 100 ns to check stability of the indazole-ATP binding pocket interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.